tert-Octyl isothiocyanate
Overview
Description
tert-Octyl isothiocyanate: is an organic compound with the molecular formula C9H17NS 1,1,3,3-tetramethylbutyl isothiocyanate . This compound belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S . Isothiocyanates are known for their diverse biological activities and are widely used in synthetic chemistry.
Mechanism of Action
Target of Action
Tert-Octyl Isothiocyanate (TOITC) is a type of isothiocyanate, a class of compounds known for their diverse pharmacological properties . Isothiocyanates, including TOITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .
Mode of Action
The interaction of TOITC with its targets leads to various changes in cellular processes. For instance, it can inhibit CYP enzymes, which play a crucial role in the metabolism of various substances within the body . It can also modulate cell cycle regulators, potentially affecting the rate of cell division .
Biochemical Pathways
TOITC affects several biochemical pathways. It can induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key regulator of the cellular response to oxidative stress . It can also inhibit nuclear factor kappa B (NF-ĸB), a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .
Pharmacokinetics
The pharmacokinetics of isothiocyanates, including TOITC, involve their metabolism by the mercapturic acid pathway. This includes the conjugation of isothiocyanates with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of TOITC, affecting how much of the compound is absorbed into the body and how quickly it is eliminated.
Result of Action
The molecular and cellular effects of TOITC’s action are diverse, given its interaction with multiple targets and pathways. These effects can include the modulation of antioxidant response, inhibition of tumorigenesis, induction of apoptosis, and alteration of the cell cycle .
Biochemical Analysis
Biochemical Properties
They can modulate many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
The cellular effects of “tert-Octyl isothiocyanate” are yet to be fully explored. Isothiocyanates have been shown to have various effects on cells. For instance, they can inhibit cell proliferation in a time- and concentration-dependent manner . They also have antioxidative stress properties and contribute to neuroprotection .
Molecular Mechanism
Isothiocyanates are known to be weak electrophiles, susceptible to hydrolysis . They can also undergo reactions with nucleophiles, typically at the carbon atom .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of “this compound” in animal models. Studies on other isothiocyanates have shown that their effects can vary with different dosages .
Metabolic Pathways
Isothiocyanates are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO. This method also has limitations due to the volatility and explosiveness of carbon disulfide.
From Phenyl Isothiocyanate: A more efficient and safer method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, and high yield.
Industrial Production Methods: The industrial production of tert-Octyl isothiocyanate typically involves the use of the replacement reaction method due to its safety and efficiency. This method allows for the large-scale production of the compound with minimal by-products and lower costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Octyl isothiocyanate can undergo substitution reactions where the isothiocyanate group is replaced by other functional groups.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Catalysts: Catalysts such as DMAP and DABCO are used to facilitate the reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: tert-Octyl isothiocyanate is used as a building block in the synthesis of various organic compounds, including thiourea and heterocyclic compounds.
Biology and Medicine:
Antimicrobial and Anticancer Properties: Isothiocyanates, including this compound, exhibit antimicrobial and anticancer properties, making them valuable in biological research.
Bioconjugation: The compound is used in bioconjugation reactions to label biomolecules for various assays.
Industry:
Comparison with Similar Compounds
Phenyl Isothiocyanate: Known for its use in amino acid sequencing (Edman degradation).
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Allyl Isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness of tert-Octyl Isothiocyanate: this compound is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to other isothiocyanates. This structural uniqueness can influence its reactivity and biological activities, making it a valuable compound for specific applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
2-isothiocyanato-2,4,4-trimethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGHMFIBHMZICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170241 | |
Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17701-76-7 | |
Record name | 2-Isothiocyanato-2,4,4-trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17701-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017701767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17701-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethylbutyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHD3M4V87V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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